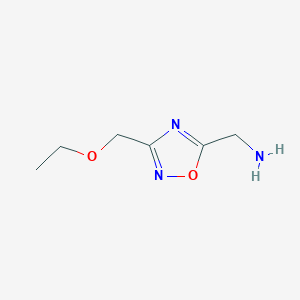
(3-(Ethoxymethyl)-1,2,4-oxadiazol-5-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Ethoxymethyl)-1,2,4-oxadiazol-5-yl)methanamine is a heterocyclic compound featuring an oxadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Ethoxymethyl)-1,2,4-oxadiazol-5-yl)methanamine typically involves the formation of the oxadiazole ring followed by the introduction of the ethoxymethyl and methanamine groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl hydrazinecarboxylate with an appropriate nitrile can yield the oxadiazole ring, which can then be further functionalized .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
(3-(Ethoxymethyl)-1,2,4-oxadiazol-5-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to yield corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the oxadiazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxymethyl or methanamine groups can be replaced by other substituents
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
(3-(Ethoxymethyl)-1,2,4-oxadiazol-5-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological processes.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings
Mécanisme D'action
The mechanism of action of (3-(Ethoxymethyl)-1,2,4-oxadiazol-5-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor binding, or disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other oxadiazole derivatives such as 1,2,4-oxadiazole-5-carboxylic acid and 3,5-dimethyl-1,2,4-oxadiazole. These compounds share the oxadiazole ring structure but differ in their substituents .
Uniqueness
What sets (3-(Ethoxymethyl)-1,2,4-oxadiazol-5-yl)methanamine apart is its specific functional groups, which confer unique chemical and biological properties. The ethoxymethyl and methanamine groups can enhance its solubility, reactivity, and potential bioactivity compared to other oxadiazole derivatives .
Activité Biologique
(3-(Ethoxymethyl)-1,2,4-oxadiazol-5-yl)methanamine, also known by its IUPAC name 1-[3-(ethoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C7H13N3O2
- Molecular Weight : 171.20 g/mol
- CAS Number : 65670035
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an anti-cancer agent and its role in inhibiting specific enzymes related to disease processes.
Anticancer Activity
Recent studies have highlighted the compound's potential in anticancer applications. For instance, derivatives of oxadiazoles have shown promising cytotoxic effects against various cancer cell lines. A study indicated that compounds similar to this compound exhibited significant cytotoxicity against A549 lung cancer cells with IC50 values ranging from 11.20 to 59.61 µg/mL depending on the specific derivative tested .
Case Study: In Vitro Evaluation
A comprehensive evaluation of this compound derivatives was conducted to assess their biological activity. The following table summarizes the findings:
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| 11b | A549 | 11.20 | Apoptosis induction |
| 11c | A549 | 15.73 | Cell cycle arrest |
| 13b | A549 | 59.61 | Inhibition of MMPs |
| 14b | A549 | 27.66 | ROS generation |
These results suggest that certain derivatives may effectively induce cell death in cancer cells through various mechanisms.
Molecular Docking Studies
Molecular docking studies have further elucidated the interaction of this compound with target proteins involved in cancer progression. The binding affinities and interaction profiles indicate that this compound can effectively bind to matrix metalloproteinases (MMPs), which are crucial in tumor metastasis .
Propriétés
Formule moléculaire |
C6H11N3O2 |
|---|---|
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
[3-(ethoxymethyl)-1,2,4-oxadiazol-5-yl]methanamine |
InChI |
InChI=1S/C6H11N3O2/c1-2-10-4-5-8-6(3-7)11-9-5/h2-4,7H2,1H3 |
Clé InChI |
ZLTXDPRLRXLKGR-UHFFFAOYSA-N |
SMILES canonique |
CCOCC1=NOC(=N1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















